molecular formula C6H7Cl B14697186 5-Chloro-2-methylpent-1-en-3-yne CAS No. 25789-33-7

5-Chloro-2-methylpent-1-en-3-yne

Cat. No.: B14697186
CAS No.: 25789-33-7
M. Wt: 114.57 g/mol
InChI Key: MPZMWLRAWHSPTO-UHFFFAOYSA-N
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Description

5-Chloro-2-methylpent-1-en-3-yne is an organic compound with the molecular formula C6H7Cl and a molecular weight of 114.57 g/mol . This compound features a unique structure combining both alkene and alkyne functional groups, known as an enyne, along with a reactive chloro substituent. This combination makes it a valuable intermediate in synthetic organic chemistry, particularly for exploring cyclization reactions and synthesizing more complex molecular architectures. The terminal alkene and internal alkyne provide distinct sites for further chemical modification, such as through metal-catalyzed cross-coupling or electrophilic addition reactions. Researchers can utilize this compound in the development of novel pharmaceuticals, agrochemicals, and functional materials. Its structure, verifiable by its InChIKey and canonical SMILES, is of significant interest in methodologies like tandem reactions or the preparation of carbocyclic and heterocyclic compounds. This product is intended for research purposes only and is not designed for human therapeutic or veterinary use.

Properties

CAS No.

25789-33-7

Molecular Formula

C6H7Cl

Molecular Weight

114.57 g/mol

IUPAC Name

5-chloro-2-methylpent-1-en-3-yne

InChI

InChI=1S/C6H7Cl/c1-6(2)4-3-5-7/h1,5H2,2H3

InChI Key

MPZMWLRAWHSPTO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C#CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methylpent-1-en-3-yne can be achieved through several methods. One common approach involves the chlorination of 2-methylpent-1-en-3-yne using chlorine gas or other chlorinating agents under controlled conditions. Another method includes the photolysis of 5-chloroethynyl-3,3-dimethyl-3H-pyrazole, which leads to the formation of chloro(4-methylpent-3-en-1-ynyl)carbene, a precursor to the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination processes, where the reaction conditions are optimized for high yield and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methylpent-1-en-3-yne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different saturated or unsaturated products.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bond.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-Chloro-2-methylpent-1-en-3-yne has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methylpent-1-en-3-yne involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the chlorine atom and the triple bond, which can participate in various chemical transformations. These interactions can lead to the formation of reactive intermediates, such as carbenes, which can further react with other molecules to produce desired products.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 5-Chloro-2-methylpent-1-en-3-yne and analogous compounds from the evidence:

Compound Name Functional Groups Substituents Molecular Formula Purity Key Features Reference
This compound (Target) Alkene, Alkyne Cl (C5), CH₃ (C2) C₆H₇Cl N/A Conjugated ene-yne system N/A
5-Chloro-3-[2-(5-chloro-2-methylthien-3-yl)cyclopent-1-en-1-yl]-2-methylthiophene Thiophene, Cyclopentene Cl (C5, C5'), CH₃ (C2, C2') C₁₅H₁₄Cl₂S₂ 95% Heterocyclic sulfur rings
5-Chloro-N-(4-nitrophenyl)pentanamide Amide, Nitro group Cl (C5), NO₂ (C4 phenyl) C₁₁H₁₃ClN₂O₃ 97% Polar amide, electron-withdrawing nitro group
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate Alkyne, Ester, Phenyl groups Ethoxycarbonyloxy, Diphenyl C₂₃H₂₂O₅ N/A Steric hindrance from phenyl groups
Key Observations:
  • Ene-Yne vs. Heterocyclic Systems : Unlike the target compound, the thiophene derivative in incorporates sulfur heterocycles and a cyclopentene ring, which enhance aromaticity and alter electronic properties. The chlorine substituents in both compounds may similarly influence electrophilic substitution reactivity.
  • Polarity and Solubility: The amide and nitro groups in 5-Chloro-N-(4-nitrophenyl)pentanamide increase polarity compared to the nonpolar ene-yne system of the target compound. This suggests divergent solubility profiles (e.g., polar solvents vs. hydrocarbons).
  • Steric Effects: Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate features bulky phenyl groups that hinder reactivity at the triple bond, whereas the target compound’s methyl group at C2 may impose milder steric constraints.

Reactivity and Stability

  • Chlorine Substituents : The electron-withdrawing chlorine in the target compound likely stabilizes the alkyne via inductive effects, similar to its role in the thiophene derivative . However, in the nitro-containing amide , chlorine’s effect is compounded by the nitro group, drastically altering reaction pathways (e.g., nucleophilic acyl substitution vs. alkyne addition).
  • Conjugated Systems: The ene-yne conjugation in the target compound may facilitate resonance stabilization, contrasting with isolated triple bonds in the diphenylpent-2-ynoate , which lacks such conjugation.

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